Ethyl 3-(3-methoxyphenyl)prop-2-enoate
Description
Ethyl 3-(3-methoxyphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a methoxy group at the meta position of the phenyl ring. This compound belongs to the class of cinnamate derivatives, which are widely studied for their diverse applications in organic synthesis, pharmaceuticals, and materials science . The presence of the methoxy group enhances electron density on the aromatic ring, influencing both reactivity and intermolecular interactions.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 3-(3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(13)8-7-10-5-4-6-11(9-10)14-2/h4-9H,3H2,1-2H3 |
InChI Key |
UPOMPRQKAGEXPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
- Substituent Position : Meta-substituted methoxy (as in the target compound) offers a balance between electronic effects and steric accessibility, making it suitable for further functionalization. Para-substituted analogs (e.g., 4-methoxy) exhibit stronger electron-donating effects, stabilizing intermediates in electrophilic reactions .
- Functional Groups: The presence of cyano groups (e.g., in ) introduces electron-withdrawing effects, accelerating Michael addition reactions. Hydroxyl groups (e.g., in ) enhance polarity and hydrogen-bonding capacity, critical for biological interactions.
- Ester Group Variation : Larger ester groups (e.g., 3-methylbutyl in ) improve lipid solubility, favoring applications in UV filters. Smaller esters like ethyl are preferred for synthetic versatility .
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